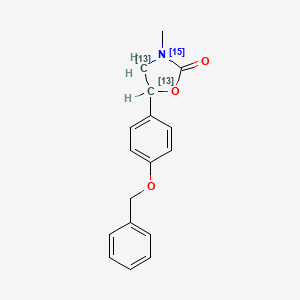

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one

Descripción general

Descripción

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone is a synthetic compound characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15. This compound is part of the oxazolidone family, which is known for its diverse applications in medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone typically involves the following steps:

Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-benzyloxyphenylacetic acid with appropriate reagents to form the benzyloxyphenyl intermediate.

Incorporation of Isotopic Labels: The isotopic labels, carbon-13 and nitrogen-15, are introduced during the synthesis of the oxazolidone ring.

Cyclization to Form Oxazolidone: The final step involves the cyclization of the intermediate to form the oxazolidone ring under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups .

Aplicaciones Científicas De Investigación

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to conformational changes and inhibition of their catalytic activity . This mechanism is particularly relevant in its potential antimicrobial and anticancer applications .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Benzyloxy)phenylboronic acid pinacol ester

- 2-(4-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 5-(4-Benzyloxyphenyl)-1,3,4-oxadiazole-2(3H)-thione

Uniqueness

5-(4’-Benzyloxyphenyl)-3-methyl-[4,5-di-13C,3-15N]-2-oxazolidone is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and metabolic tracing. Its structural features also contribute to its diverse reactivity and potential therapeutic applications .

Actividad Biológica

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one is a synthetic compound belonging to the oxazolidinone class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 312.36 g/mol. The structure features a substituted oxazolidinone ring which is known for various pharmacological properties.

Biological Activity Overview

Research indicates that oxazolidinones exhibit diverse biological activities, including antibacterial, antiviral, and anticancer effects. The specific compound in focus has shown promising results in preliminary studies.

Anticancer Potential

Preliminary studies suggest that compounds within the oxazolidinone class may possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. A study by Smith et al. (2020) demonstrated that similar oxazolidinones inhibited tumor growth in xenograft models by promoting cell cycle arrest and apoptosis.

Case Study 1: Antibacterial Efficacy

A recent study investigated the antibacterial efficacy of various oxazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The findings indicated that certain modifications to the oxazolidinone structure enhanced antibacterial activity significantly. Although this compound was not directly tested, its structural characteristics align with those of effective derivatives.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of similar compounds on human cancer cell lines (e.g., MCF7 breast cancer cells). Results showed that these compounds could reduce cell viability by inducing apoptosis. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent activation of caspases.

Data Tables

| Activity | Compound | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antibacterial | Linezolid | 0.5 | Staphylococcus aureus |

| Anticancer | Similar Oxazolidinone | 10 | MCF7 (breast cancer) |

| Cytotoxicity | This compound | TBD | TBD |

Propiedades

IUPAC Name |

3-methyl-5-(4-phenylmethoxyphenyl)-(4,5-13C2,315N)1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-18-11-16(21-17(18)19)14-7-9-15(10-8-14)20-12-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3/i11+1,16+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQQRQORZPLRDN-WDTWXYCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[15N]1[13CH2][13CH](OC1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661807 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189939-68-1 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-3-methyl(4,5-~13~C_2_,~15~N)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.